5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It features a hydroxyl group at the second position and a 3,5-dimethylphenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base to form 3,5-dimethylcinnamic acid.
Cyclization: The cinnamic acid derivative is then cyclized using a suitable cyclizing agent to form the corresponding nicotinic acid derivative.
Hydroxylation: Finally, the hydroxylation of the nicotinic acid derivative is carried out using a hydroxylating agent such as hydrogen peroxide or a similar reagent to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 5-(3,5-Dimethylphenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(3,5-Dimethylphenyl)-2-hydroxynicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Potential use as a pharmacophore in drug design due to its structural similarity to nicotinic acid derivatives.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industry:
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the aromatic ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the 3,5-dimethylphenyl group.
2-Hydroxynicotinic Acid: Similar structure but without the 3,5-dimethylphenyl group.
3,5-Dimethylbenzoic Acid: Similar aromatic substitution but lacks the nicotinic acid structure.
Uniqueness:
Structural Features: The presence of both the 3,5-dimethylphenyl group and the hydroxyl group on the nicotinic acid backbone makes it unique.
Chemical Properties: The combination of these functional groups imparts distinct chemical reactivity and potential biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(16)15-7-11/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJCPHVACBJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687083 |
Source
|
Record name | 5-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-92-7 |
Source
|
Record name | 5-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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